

Phenyl hexanoate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl hexanoate*

Cat. No.: *B184455*

[Get Quote](#)

Phenyl Hexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **phenyl hexanoate**. The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.

Core Chemical Properties

Phenyl hexanoate is an organic compound classified as an ester of phenol and hexanoic acid. [1][2] It is also known by its synonyms, phenyl caproate and hexanoic acid, phenyl ester.[2][3] [4][5]

Structural and Molecular Data

The fundamental chemical identifiers and structural information for **phenyl hexanoate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1] [3] [4] [5]
Molecular Weight	192.25 g/mol	[1] [3] [4]
IUPAC Name	phenyl hexanoate	[1] [3]
CAS Number	7780-16-7	[1] [3] [4]
SMILES	CCCCCC(=O)OC1=CC=CC=C1	[3]
InChI	InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3	[3]
InChIKey	SOOXQKVMQBCEGW-UHFFFAOYSA-N	[3]

Physicochemical Properties

A summary of the key physicochemical properties of **phenyl hexanoate** is presented below. Experimental values for properties such as boiling and melting points are not consistently reported in the literature.

Property	Value	Notes
Kovats Retention Index (Standard non-polar)	1196	[3]
Kovats Retention Index (Semi-standard non-polar)	1223	[3]
Topological Polar Surface Area	26.3 Å ²	[4]
Rotatable Bond Count	6	[4]
Hydrogen Bond Acceptor Count	2	[4]
Complexity	160	[4]

Chemical Structure

Phenyl hexanoate consists of a hexanoyl group attached to a phenyl group through an ester linkage. The structure is characterized by the presence of a carbonyl group (C=O) and a benzene ring.

Caption: 2D structure of **phenyl hexanoate**.

Experimental Protocols

Synthesis of Phenyl Hexanoate via Fischer-Speier Esterification

The most common method for synthesizing **phenyl hexanoate** is the Fischer-Speier esterification of phenol with hexanoic acid, catalyzed by a strong acid.[\[1\]](#)

Materials:

- Phenol
- Hexanoic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Distilled water
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks

- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine equimolar amounts of phenol and hexanoic acid in toluene.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **phenyl hexanoate**.
- The crude product can be further purified by vacuum distillation.

Synthesis via Acylation of Phenol

An alternative synthesis route involves the acylation of phenol with hexanoic anhydride.[\[6\]](#)

Materials:

- Phenol
- Hexanoic anhydride
- Three-neck round-bottom flask
- Condenser

- Thermometer
- Addition funnel
- Distilled water

Procedure:

- Place approximately 10 grams of phenol into a 100-mL three-neck round-bottom flask equipped with a condenser, thermometer, and an addition funnel.
- Slowly add approximately 15 mL of hexanoic anhydride to the flask with stirring.
- Heat the solution to reflux at around 250°C for approximately three hours.^[6]
- After the reflux period, add approximately 25 mL of distilled water to neutralize the excess hexanoic anhydride.^[6]
- The product can then be isolated and purified using standard extraction and distillation techniques as described in the Fischer-Speier method.

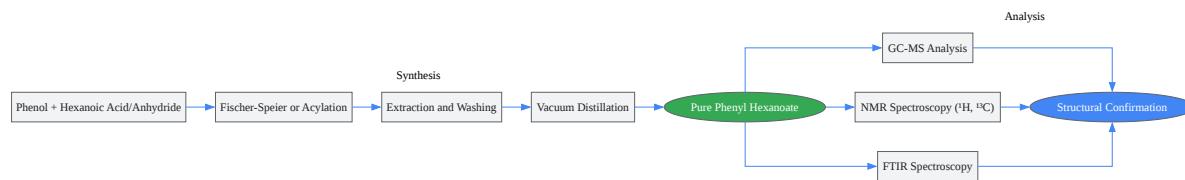
Analytical Characterization

The successful synthesis and purity of **phenyl hexanoate** can be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of **phenyl hexanoate** will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group at approximately 1760 cm⁻¹.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy


¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra will show characteristic chemical shifts for the protons and carbons of the phenyl and hexanoyl moieties.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of **phenyl hexanoate** and to analyze its fragmentation pattern, further confirming its identity.^[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of **phenyl hexanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for **Phenyl Hexanoate** Synthesis and Analysis.

Safety and Handling

Phenyl hexanoate should be handled with appropriate safety precautions in a laboratory setting. While specific GHS hazard statements for **phenyl hexanoate** are not readily available, related compounds such as phenyl isocyanate are flammable and harmful if swallowed or inhaled. It is recommended to handle **phenyl hexanoate** in a well-ventilated area, preferably under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[7] In case of skin contact, wash the affected area with soap

and water.^[8] For eye contact, rinse thoroughly with water.^[7] Store the compound in a tightly closed container in a cool, dry place away from heat and ignition sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyl Hexanoate|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. Hexanoic acid, phenyl ester (CAS 7780-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Phenyl hexanoate | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Hexanoic acid, phenyl ester [webbook.nist.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. vigon.com [vigon.com]
- To cite this document: BenchChem. [Phenyl hexanoate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184455#phenyl-hexanoate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b184455#phenyl-hexanoate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com